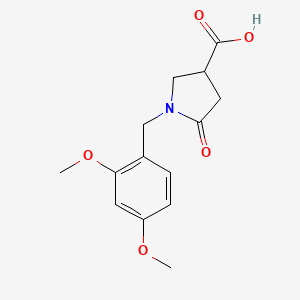

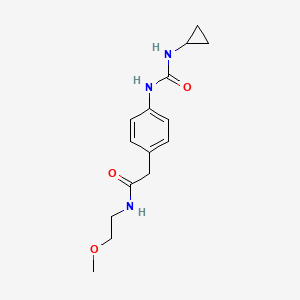

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Azetidine can be considered as a fairly typical cyclic amine . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .科学的研究の応用

Ring Expansion and Synthetic Routes

Ring Expansion of Azetidines to Pyrrolidines : A study by Durrat et al. (2008) demonstrates the stereospecific rearrangement of 2-(α-hydroxyalkyl)azetidines to 3-(chloro- or methanesulfonyloxy)pyrrolidines, highlighting a synthetic route that could be applicable for the synthesis of complex pyrrolidine derivatives including the target compound. This method involves the formation of an intermediate bicyclic aziridinium ion, which might be relevant for synthesizing derivatives of "5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one" (Durrat et al., 2008).

Cobalt Carbonyl Catalyzed Carbonylation : Roberto and Alper (1989) describe the cobalt carbonyl catalyzed carbonylation of azetidines to pyrrolidinones, which presents a new ring-expansion-carbonylation reaction of 2-vinylazetidines to tetrahydroazepinones. This method's functional group tolerance and regioselectivity could be beneficial for the functionalization of the pyrrolidine ring in the target compound (Roberto & Alper, 1989).

Synthetic Applications and Biological Targets

- Trifluoromethyl Nitrogen Heterocycles : Meyer (2016) discusses the significance of fluorinated aziridines, azetidines, and pyrrolidines as building blocks for complex structures and medicinal chemistry-oriented compounds. The study underscores the potential for incorporating fluorine into azetidine and pyrrolidine derivatives, suggesting a pathway for enhancing the biological activity of such compounds, which could extend to derivatives of "this compound" (Meyer, 2016).

Conformational Studies and Drug Development

- Palladium Catalyzed Intramolecular Amination : A study by He et al. (2012) details the synthesis of azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This efficient method, highlighting low catalyst loading and predictable selectivities, may offer insights into the functionalization of the azetidine and pyrrolidine rings in the context of drug discovery and development, potentially relevant for the target compound (He et al., 2012).

特性

IUPAC Name |

5-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRBVJWEGGKKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)

![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)

![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)

![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)